molecular formula C17H23N5O2 B3788792 N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide

Cat. No.: B3788792
M. Wt: 329.4 g/mol
InChI Key: IXMYUFFULCADIM-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an imidazole moiety, and an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridine rings.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Amines and other reduced forms of the carboxamide group.

    Substitution: Substituted imidazole and pyridine derivatives.

Scientific Research Applications

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The oxolane group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-3-22(11-16-18-7-8-21(16)2)17(23)13-4-5-15(19-10-13)20-14-6-9-24-12-14/h4-5,7-8,10,14H,3,6,9,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYUFFULCADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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